molecular formula C10H19O6P B1664460 Diethyl phosphate 3-hydroxycrotonic acid, ethyl ester CAS No. 5675-57-0

Diethyl phosphate 3-hydroxycrotonic acid, ethyl ester

Cat. No.: B1664460
CAS No.: 5675-57-0
M. Wt: 266.23 g/mol
InChI Key: JHCCEPMFFLZBLL-UHFFFAOYSA-N
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Description

Diethyl phosphate 3-hydroxycrotonic acid, ethyl ester is an organophosphorus compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of both phosphate and hydroxycrotonic acid moieties, making it a versatile reagent in organic synthesis and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl phosphate 3-hydroxycrotonic acid, ethyl ester typically involves the reaction of diethyl phosphite with 3-hydroxycrotonic acid under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the ester bond. The reaction mixture is then heated to promote the esterification process, resulting in the formation of the desired compound.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes involve the use of high-pressure reactors and automated systems to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and reactant concentrations, are carefully optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Diethyl phosphate 3-hydroxycrotonic acid, ethyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphonic acid derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The phosphate group can be substituted with other nucleophiles, such as amines or alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium tert-butoxide.

Major Products Formed

    Oxidation: Phosphonic acid derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phosphates and phosphonates.

Scientific Research Applications

Diethyl phosphate 3-hydroxycrotonic acid, ethyl ester has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

    Medicine: Explored for its potential use in drug development, particularly as a precursor for phosphonate-based drugs.

    Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of diethyl phosphate 3-hydroxycrotonic acid, ethyl ester involves its interaction with various molecular targets, primarily through the formation of covalent bonds with nucleophilic sites on proteins and other biomolecules. The phosphate group can participate in phosphorylation reactions, while the hydroxycrotonic acid moiety can undergo further chemical modifications, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

  • Diethyl phosphite
  • Triethyl phosphate
  • Dimethyl phosphate

Uniqueness

Diethyl phosphate 3-hydroxycrotonic acid, ethyl ester is unique due to the presence of both phosphate and hydroxycrotonic acid groups, which confer distinct chemical reactivity and potential applications. Unlike simpler phosphates or phosphonates, this compound can participate in a broader range of chemical reactions, making it a valuable reagent in both research and industrial settings.

Properties

CAS No.

5675-57-0

Molecular Formula

C10H19O6P

Molecular Weight

266.23 g/mol

IUPAC Name

ethyl 3-diethoxyphosphoryloxybut-2-enoate

InChI

InChI=1S/C10H19O6P/c1-5-13-10(11)8-9(4)16-17(12,14-6-2)15-7-3/h8H,5-7H2,1-4H3

InChI Key

JHCCEPMFFLZBLL-UHFFFAOYSA-N

SMILES

CCOC(=O)C=C(C)OP(=O)(OCC)OCC

Isomeric SMILES

CCOC(=O)/C=C(/C)\OP(=O)(OCC)OCC

Canonical SMILES

CCOC(=O)C=C(C)OP(=O)(OCC)OCC

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

AI 3-22015;  AI-3-22015;  AI3-22015

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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